

Sodium Cholesteryl Sulfate: A Versatile Surfactant for Advanced Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Sodium cholesteryl sulfate	
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Application Notes and Protocols for Researchers and Drug Development Professionals

Sodium cholesteryl sulfate (SCS), an endogenous sulfated derivative of cholesterol, is emerging as a critical surfactant and emulsifying agent in the development of sophisticated pharmaceutical formulations.[1][2] Its unique amphipathic nature, characterized by a polar sulfate head group and a rigid, hydrophobic sterol body, allows it to significantly enhance the solubility, stability, and bioavailability of therapeutic agents, particularly poorly soluble drugs.[1] [2] These properties make SCS an invaluable tool in the formulation of liposomes, nanoparticles, and emulsions for targeted drug delivery and improved therapeutic outcomes.[1] [3]

Physicochemical Properties and Role as a Surfactant

Sodium cholesteryl sulfate's structure, with its hydrophilic sulfate group and lipophilic cholesterol backbone, enables it to function effectively as a surfactant.[4] This dual characteristic allows it to favorably interact with cell membranes, making it an excellent candidate for formulating lipid-based drug delivery systems like liposomes and nanoparticles.

[3] While the critical micelle concentration (CMC) is a key parameter for any surfactant, defining the concentration at which micelles begin to form, an experimentally determined value for pure sodium cholesteryl sulfate is not readily available in the reviewed literature.[5][6][7] The CMC



is an important characteristic as it influences the solubilization capacity and stability of the formulation.[5][6] For context, the CMC for a common anionic surfactant, sodium dodecyl sulfate (SDS), is approximately 8×10^{-3} mol/L in water at 25° C.[5]

Table 1: Physicochemical Properties of Sodium Cholesteryl Sulfate

Property	Value/Description	Reference(s)
Chemical Formula	C27H45NaO4S	[8]
Molecular Weight	488.7 g/mol	[8]
Appearance	White to off-white powder/crystalline solid	[4][9]
Solubility	Soluble in water, DMSO (~10 mg/ml), and dimethylformamide (~20 mg/ml)	[4][9]
Storage	-20°C	[9]
Key Function	Surfactant, emulsifying agent, membrane stabilizer	[1][10]

Applications in Pharmaceutical Formulations

The primary application of **sodium cholesteryl sulfate** in pharmaceuticals is as a key component in lipid-based drug delivery systems. Its incorporation can significantly influence the physicochemical properties and biological activity of these nanocarriers.[2]

Liposomes and Nanoparticles

In liposomal bilayers, SCS contributes to membrane stability and fluidity.[2][9] The negatively charged sulfate group can influence the surface charge of the liposome, which in turn affects its interaction with biological membranes and proteins.[2][9] A more negative zeta potential, a measure of surface charge, generally indicates greater stability of a colloidal system due to electrostatic repulsion between particles, preventing aggregation.[11][12]







A notable example of SCS's application is in the formulation of Amphotericin B colloidal dispersion (ABCD), commercially known as Amphotec® or Amphocil®.[1][2][13] This formulation is a 1:1 molar complex of the antifungal drug amphotericin B and **sodium cholesteryl sulfate**, forming uniform, disk-shaped nanoparticles approximately 115-120 nm in diameter.[3][14] This formulation was developed to reduce the severe nephrotoxicity associated with conventional amphotericin B deoxycholate while maintaining its antifungal efficacy.[3] The SCS-containing formulation alters the drug's distribution in the body, leading to reduced kidney exposure.[3]

Table 2: Impact of Cholesteryl Derivatives on Liposome Properties

While specific comparative data for **sodium cholesteryl sulfate** is limited, studies on the effect of cholesterol (the parent molecule) on liposome properties provide valuable insights. It is important to note that the addition of the sulfate group in SCS will impart a negative charge, significantly influencing the zeta potential.



Formulation Compositio n (Molar Ratio)	Mean Particle Size (nm)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Key Observatio n	Reference(s
POPC/Chole sterol/DSPE- PEG	30.1 ± 0.4 to 51.6 ± 0.1	Not specified	72 - 88	Increasing cholesterol leads to larger liposomes and can slightly decrease encapsulation efficiency for certain drugs.	[15]
DMPC/Chole sterol (e.g., 70:30)	Varied	Not specified	Drug- dependent	A 70:30 phospholipid to cholesterol ratio is often found to be optimal for stability and controlled release.	[16]
Phospholipid/ Cholesterol	Increase with cholesterol	Can become more negative	Can decrease with high cholesterol	High cholesterol content can increase membrane rigidity and stability.	[10]
Phospholipid/ Vitamin B12 with varying Cholesterol	313 to 422	Not specified	~37	Increasing cholesterol mass leads to an increase	[15]



in the mean particle diameter.

Note: This table summarizes general trends observed with cholesterol. The specific effects of **sodium cholesteryl sulfate** may vary and require experimental determination.

Experimental Protocols

The following protocols are generalized methods for the preparation and characterization of SCS-containing liposomes and nanoparticles, based on common laboratory techniques.

Protocol 1: Preparation of SCS-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing liposomes with a controlled size distribution.

Materials:

- Phospholipids (e.g., DSPC, DPPC)
- Sodium Cholesteryl Sulfate (SCS)
- Drug to be encapsulated
- Organic solvent (e.g., chloroform, chloroform:methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

• Lipid Film Formation:

Methodological & Application





- Dissolve the desired amounts of phospholipids and sodium cholesteryl sulfate in the organic solvent in a round-bottom flask.
- If encapsulating a lipophilic drug, dissolve it in this mixture.
- Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the primary lipid.
- Apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.

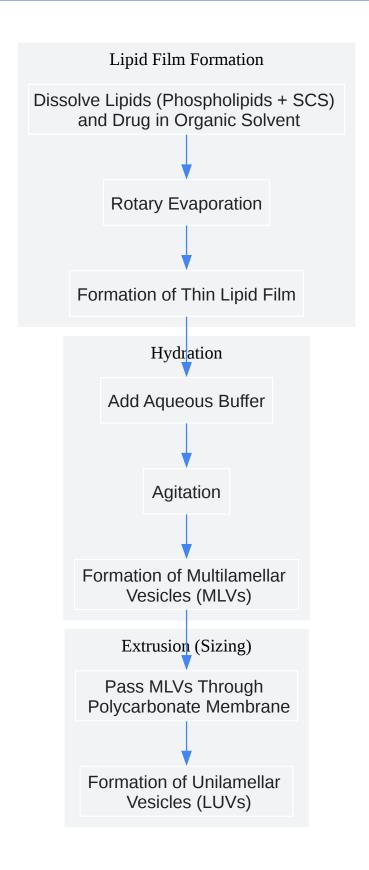
Hydration:

 Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask in the water bath for 1-2 hours. This process forms multilamellar vesicles (MLVs).

Extrusion (Sizing):

 Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process results in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.





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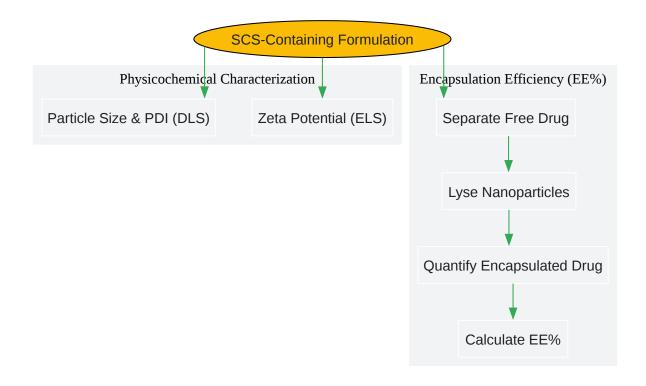
Workflow for Liposome Preparation.



Protocol 2: Characterization of SCS-Containing Formulations

- 1. Particle Size and Zeta Potential Analysis:
- Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
 - Dilute the liposome or nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).
 - Transfer the diluted sample to a cuvette.
 - Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
 - Measure the zeta potential using ELS to determine the surface charge and predict stability.
- 2. Encapsulation Efficiency Determination:
- Objective: To quantify the amount of drug successfully encapsulated within the liposomes or nanoparticles.
- Procedure:
 - Separate the unencapsulated (free) drug from the formulation. This can be done using techniques like dialysis, size exclusion chromatography, or ultracentrifugation.
 - Lyse the liposomes or nanoparticles using a suitable solvent (e.g., methanol, Triton X-100)
 to release the encapsulated drug.
 - Quantify the concentration of the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
 - \circ Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100





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Workflow for Formulation Characterization.

Role in Cellular Signaling Pathways

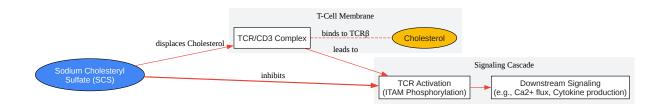
Beyond its role as a surfactant, cholesterol sulfate has been shown to be a bioactive molecule involved in cellular signaling.

Inhibition of T-Cell Receptor (TCR) Signaling

Recent studies have revealed that cholesterol sulfate can act as a negative regulator of T-cell activation.[6][17] It is understood that cholesterol binds to the transmembrane domain of the T-cell receptor β (TCR β) subunit, which helps to keep the receptor in an inactive state.[18] Cholesterol sulfate can displace this cholesterol, disrupting the TCR multimers and inhibiting the initial critical step of T-cell activation, which is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 subunits.[6][17] This inhibitory effect



highlights the importance of the membrane's lipid microenvironment in modulating immune responses and suggests a potential therapeutic role for SCS in conditions characterized by excessive T-cell activity.[6]



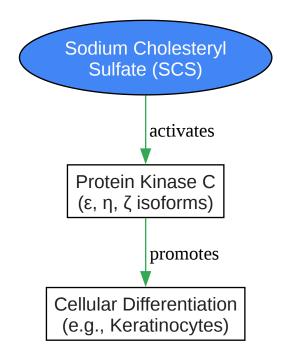
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Inhibition of TCR Signaling by SCS.

Activation of Protein Kinase C (PKC)

Cholesterol sulfate has also been identified as an activator of several protein kinase C (PKC) isoenzymes, particularly the ϵ , η , and ζ isoforms.[1] This activation is significant in the context of epithelial cell differentiation, such as in keratinocytes.[2][3] The activation of specific PKC isoforms by SCS can trigger downstream signaling events that lead to the expression of differentiation markers.[1] This suggests a role for SCS in maintaining skin barrier function and in the pathophysiology of related skin disorders.





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Activation of PKC by SCS.

Conclusion

Sodium cholesteryl sulfate is a multifunctional excipient with significant potential in pharmaceutical sciences. Its utility as a surfactant for enhancing the stability and delivery of drugs, especially in lipid-based nanocarriers, is well-established through formulations like Amphotec®. Furthermore, its emerging roles in modulating key cellular signaling pathways open up new avenues for therapeutic intervention. The detailed protocols and data presented here provide a foundational resource for researchers and drug development professionals to harness the unique properties of sodium cholesteryl sulfate in creating next-generation pharmaceutical products. Further research to determine its critical micelle concentration and to conduct direct comparative studies on its impact on formulation properties will be invaluable for its optimized application.

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